molecular formula C19H13ClN2O5S2 B12209801 4-({[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid

4-({[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid

Cat. No.: B12209801
M. Wt: 448.9 g/mol
InChI Key: UTWQRCVDCKCKNH-CHHVJCJISA-N
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Description

4-({[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid is a complex organic compound featuring a thiazolidine ring, a chlorobenzylidene group, and a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic approaches include multicomponent reactions, click chemistry, and nano-catalysis . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as green chemistry and atom economy are often employed to minimize environmental impact and enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-({[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

4-({[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-({[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the thiazolidine ring and the chlorobenzylidene group enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Biological Activity

The compound 4-({[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid , often referred to as a thiazolidin derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article delves into the synthesis, biological activity, and research findings surrounding this compound.

  • Molecular Formula : C20H15ClN2O4S2
  • Molecular Weight : 446.93 g/mol
  • CAS Number : 6339-58-8

Synthesis

The compound is synthesized through a multi-step process involving the formation of thiazolidinones followed by acetylation and coupling with hydroxybenzoic acid derivatives. The synthetic route typically involves:

  • Formation of thiazolidine derivatives via Claisen condensation.
  • Acetylation to introduce the acetamido group.
  • Coupling with 2-hydroxybenzoic acid to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin derivatives. For instance, compounds similar to this structure have shown selective cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
K5628.5 - 14.9
HeLa8.9 - 15.1
MDA-MB-36112.7 - 25.6

These values indicate that certain derivatives exhibit stronger cytotoxicity compared to standard chemotherapeutics like cisplatin.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Studies have demonstrated that thiazolidin derivatives possess significant activity against various bacterial strains, including Mycobacterium tuberculosis:

Microorganism Activity Reference
Mycobacterium tuberculosisHigh efficacy
Gram-positive bacteriaModerate efficacy

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

The biological activity of this compound is attributed to several mechanisms:

  • Induction of Apoptosis : The compound has been shown to activate intrinsic and extrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Proliferation : Studies suggest that it inhibits key signaling pathways involved in cell cycle progression.
  • Antimicrobial Mechanism : The thiazolidine ring structure may interact with bacterial enzymes, inhibiting their function and leading to cell death.

Case Studies

  • A study involving the synthesis of various thiazolidin derivatives found that those with specific substitutions exhibited enhanced anticancer activity compared to their parent compounds, suggesting a structure-activity relationship (SAR) that could guide further drug development.
  • Another investigation focused on the antimicrobial efficacy of related thiazolidin compounds against resistant strains of bacteria, demonstrating promising results that support their potential as therapeutic agents.

Properties

Molecular Formula

C19H13ClN2O5S2

Molecular Weight

448.9 g/mol

IUPAC Name

4-[[2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C19H13ClN2O5S2/c20-11-3-1-2-10(6-11)7-15-17(25)22(19(28)29-15)9-16(24)21-12-4-5-13(18(26)27)14(23)8-12/h1-8,23H,9H2,(H,21,24)(H,26,27)/b15-7-

InChI Key

UTWQRCVDCKCKNH-CHHVJCJISA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O

Origin of Product

United States

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